molecular formula C18H6N8O18 B13789632 Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene CAS No. 94248-18-7

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene

Cat. No.: B13789632
CAS No.: 94248-18-7
M. Wt: 622.3 g/mol
InChI Key: IYAIVFRLSPBEDX-UHFFFAOYSA-N
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Description

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex organic compound with the molecular formula C18H6N8O18 and a molecular weight of 622.28304 . This compound is characterized by its high nitrogen content and multiple nitro groups, making it a subject of interest in various scientific fields, particularly in the study of energetic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene typically involves the nitration of precursor compounds. One common method includes the nitration of 1,4-dihydroxybenzene with a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring . The reaction conditions often require careful control of temperature and concentration to ensure the desired substitution pattern and to minimize side reactions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of nitration reactions safely. The product is then purified through recrystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is unique due to its specific substitution pattern, which influences its reactivity and stability. This compound’s high nitrogen content and multiple nitro groups make it particularly valuable in the study of energetic materials and their applications .

Properties

CAS No.

94248-18-7

Molecular Formula

C18H6N8O18

Molecular Weight

622.3 g/mol

IUPAC Name

2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene

InChI

InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H

InChI Key

IYAIVFRLSPBEDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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